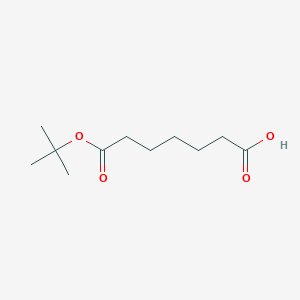

7-(tert-Butoxy)-7-oxoheptanoic acid

Description

Contextualization within Organic Chemistry

In the broader landscape of organic chemistry, 7-(tert-Butoxy)-7-oxoheptanoic acid is classified as a heterobifunctional linker. Such molecules possess two different reactive functional groups, allowing for the sequential or orthogonal coupling of different molecular fragments. The presence of both a carboxylic acid and a tert-butyl ester within the same molecule provides chemists with the flexibility to perform a variety of chemical transformations.

The aliphatic chain of the molecule also contributes to its properties, providing a flexible spacer between the two functional ends. The length and nature of this linker can be crucial in determining the biological activity and physical properties of the final, more complex molecule.

Role as a Key Intermediate in Complex Synthesis

The primary application of this compound is as a key intermediate in the synthesis of larger, more complex molecules. It is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases, leading to the degradation of the target protein.

In the design of PROTACs, the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is of critical importance. The length, rigidity, and chemical nature of the linker can significantly impact the efficacy and selectivity of the resulting PROTAC. This compound serves as a precursor to such linkers, offering a straightforward method for introducing a flexible alkyl chain of a defined length.

For instance, the carboxylic acid functionality can be activated and coupled to an amine-containing E3 ligase ligand. Subsequently, the tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be coupled to the target protein-binding ligand, completing the synthesis of the PROTAC. While specific examples detailing the use of this exact molecule in publicly available literature can be limited, the strategy of employing similar bifunctional linkers with a protected carboxylic acid is a well-established and common practice in the synthesis of these complex therapeutic agents. nih.gov

Furthermore, this compound and its derivatives have potential applications in the synthesis of other bioactive molecules, such as protein kinase B (PKB) inhibitors, which are of interest in cancer therapy. google.com

Structural Significance of the Carboxylic Acid and Keto-Ester Moieties

The chemical behavior of this compound is dictated by its two key functional groups: the carboxylic acid and the tert-butyl ester.

The Carboxylic Acid Moiety (-COOH): This functional group is acidic and can be readily deprotonated to form a carboxylate salt. It is also a key site for a variety of chemical transformations, most notably amide bond formation through coupling with amines. This reaction is fundamental to the construction of peptides, proteins, and, in this context, the linkage of molecular fragments in complex synthesis.

The tert-Butyl Ester Moiety (-COOC(CH₃)₃): The tert-butyl ester serves as a protecting group for the carboxylic acid. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, making the ester relatively stable to many reaction conditions, such as those used for amide coupling at the other end of the molecule. A key feature of the tert-butyl ester is its lability under acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) readily cleaves the ester to reveal the carboxylic acid, a process that is often high-yielding and clean. This orthogonal deprotection strategy is a cornerstone of modern synthetic chemistry, allowing for the selective unmasking of functional groups in the presence of others.

The interplay between these two functional groups, one readily reactive and the other a protected and selectively deprotectable group, is what makes this compound a valuable and versatile tool for the synthetic organic chemist.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol nih.gov |

| IUPAC Name | 7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid nih.gov |

| CAS Number | 1469894-57-2 nih.gov |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform (B151607), and other organic solvents |

| Melting Point | Not available |

| Boiling Point | Not available |

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available sources.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-11(2,3)15-10(14)8-6-4-5-7-9(12)13/h4-8H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTDCEYUFAPSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469894-57-2 | |

| Record name | 7-(tert-Butoxy)-7-oxoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Tert Butoxy 7 Oxoheptanoic Acid

Established Synthetic Routes

The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid can be approached through several key strategies, each with its own advantages and challenges.

Esterification-based Approaches

A primary route to this compound involves the selective mono-esterification of heptanedioic acid (pimelic acid). The main challenge lies in achieving high selectivity for the mono-ester over the di-ester. Several methods have been developed to address this.

One effective method involves the use of N,N-dimethylformamide di-tert-butyl acetal. In a documented procedure for a longer chain analogue, eicosanedioic acid is heated with this reagent in toluene (B28343) to yield the mono-tert-butyl ester. chemicalbook.com This approach could be adapted for heptanedioic acid.

Another strategy employs heterogeneous catalysts. Alumina (B75360), for instance, can be used as a solid support to achieve selective mono-esterification of dicarboxylic acids. nih.gov The dicarboxylic acid is adsorbed onto the alumina surface, and then treated with the alcohol. This method has been shown to be effective for a range of dicarboxylic acids. nih.gov Similarly, ion-exchange resins like Dowex H+ have been utilized for efficient and environmentally friendly esterifications. scispace.com

The direct esterification of carboxylic acids with tert-butanol (B103910) can be challenging due to the steric hindrance of the tertiary alcohol. However, methods using activating agents have been developed. For example, benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can efficiently react with tert-butanol to form the desired ester. researchgate.net

A patent describes the preparation of octadecanedioic acid mono-tert-butyl ester by reacting octadecanedioic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in toluene and tert-butanol. patsnap.com This method could potentially be applied to heptanedioic acid.

Table 1: Comparison of Esterification-Based Approaches

| Method | Reagents | Advantages | Potential Challenges |

| N,N-Dimethylformamide di-tert-butyl acetal | Heptanedioic acid, N,N-dimethylformamide di-tert-butyl acetal, Toluene | Good selectivity for mono-ester | Reagent cost and availability |

| Heterogeneous Catalysis (Alumina) | Heptanedioic acid, tert-Butanol, Alumina | Catalyst is reusable, potentially greener process | Reaction times may be long, catalyst deactivation |

| Ion-Exchange Resin (Dowex H+) | Heptanedioic acid, tert-Butanol, Dowex H+ | Reusable catalyst, simple work-up | May require specific resin grades for optimal performance |

| In situ Benzotriazole Ester Formation | Heptanedioic acid, HOBt, EDC, tert-Butanol | Mild reaction conditions | Stoichiometric use of coupling agents generates byproducts |

| Di-tert-butyl dicarbonate | Heptanedioic acid, (Boc)2O, tert-Butanol, Toluene | Readily available reagents | Potential for di-ester formation, requires careful control |

Multi-Step Syntheses from Simpler Building Blocks

A multi-step synthesis provides a more convergent and potentially more controllable route to this compound. A hypothetical, yet chemically sound, multi-step sequence could start from readily available and less expensive precursors.

One possible retrosynthetic analysis starts by disconnecting the C-C bond between C6 and C7. This leads to a C6 fragment with a carboxylic acid and a C1 fragment. A more practical approach would be to start with a C5 difunctional building block and extend the chain.

A plausible forward synthesis could begin with 1,5-pentanediol (B104693).

Mono-protection of the diol: One of the hydroxyl groups of 1,5-pentanediol is protected with a suitable protecting group, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to ensure selective oxidation of the other hydroxyl group.

Oxidation to the aldehyde: The free hydroxyl group is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

Chain extension: The aldehyde can then undergo a Wittig reaction with a phosphonium (B103445) ylide derived from a two-carbon synthon, such as (carboethoxymethyl)triphenylphosphonium bromide, to introduce the remaining two carbons and the ester functionality. This would result in an α,β-unsaturated ester.

Reduction and deprotection: The double bond is then reduced by catalytic hydrogenation. Subsequently, the silyl (B83357) protecting group is removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Oxidation to the carboxylic acid and selective esterification: The newly deprotected primary alcohol is oxidized to the carboxylic acid. The final step would be the selective tert-butylation of the other ester group, or hydrolysis of both esters followed by selective mono-tert-butylation as described in section 2.1.1.

This multi-step approach offers flexibility in introducing various functionalities and allows for purification of intermediates at each stage, potentially leading to a higher purity final product.

Considerations for Reaction Conditions and Selectivity

Achieving high selectivity is paramount in the synthesis of this compound.

In esterification-based approaches , the key to selectivity is controlling the reaction to favor mono-esterification. This can be achieved by:

Stoichiometry: Using a controlled molar ratio of the dicarboxylic acid to the esterifying agent.

Catalyst Choice: Employing catalysts that preferentially catalyze the formation of the mono-ester. For example, the balanced acidity and basicity of alumina catalysts are believed to contribute to their selectivity. google.com

Reaction Time and Temperature: Shorter reaction times and lower temperatures can often favor the kinetic product, which may be the mono-ester.

In organometallic approaches , preventing the double addition of the Grignard reagent to the oxalate (B1200264) ester is critical. This can be managed by:

Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) significantly reduces the rate of the second addition.

Inverse Addition: Adding the Grignard reagent slowly to a solution of the oxalate ester can help maintain a low concentration of the organometallic species.

Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry, mixing, and temperature, which can dramatically improve the selectivity of Grignard reactions. fhnw.ch

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry can be applied to optimize the synthesis of this compound to make it more environmentally benign.

Atom Economy: Multi-step syntheses should be designed to maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods are generally preferred over stoichiometric ones.

Use of Safer Solvents: Traditional solvents for Grignard reactions like diethyl ether and tetrahydrofuran (B95107) (THF) have safety and environmental concerns. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been shown to be effective and in some cases superior. umb.eduresearchgate.net For esterification reactions, solvents like dimethyl carbonate (DMC) are considered greener alternatives to dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based materials, such as derivatives of pimelic acid which can be biosynthesized, would be a significant step towards a more sustainable process. nih.gov

Catalysis: The use of reusable heterogeneous catalysts, such as alumina or ion-exchange resins for esterification, aligns with green chemistry principles by reducing waste and simplifying product purification. scispace.comgoogle.com

Industrial Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production introduces several challenges that must be addressed.

For esterification reactions , the primary considerations are:

Reactor Design: Ensuring efficient mixing and heat transfer, especially for potentially exothermic reactions.

Catalyst Separation and Reuse: For heterogeneous catalysts, developing efficient filtration and regeneration processes is crucial for economic viability.

Product Purification: Developing scalable purification methods, such as crystallization or distillation, to remove di-ester byproducts and other impurities.

The scale-up of Grignard reactions requires particular attention to safety and process control:

Heat Management: Grignard reactions are often highly exothermic. Robust cooling systems and careful control of addition rates are essential to prevent runaway reactions. researchgate.net

Initiation: The initiation of Grignard reactions can sometimes be unpredictable. Establishing a reliable initiation procedure is critical for consistent production.

Reagent Handling: The handling of pyrophoric Grignard reagents and flammable ether solvents on a large scale requires specialized equipment and strict safety protocols.

Continuous Manufacturing: Continuous flow processes are increasingly being adopted for Grignard reactions at an industrial scale as they offer enhanced safety, better control, and can lead to higher yields and purity. fhnw.ch

The compound this compound is also relevant as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov The industrial production of such linkers necessitates robust and scalable synthetic routes to meet the demands of pharmaceutical development.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Carboxylic Acid Functionality

The primary site of reactivity for 7-(tert-Butoxy)-7-oxoheptanoic acid is its terminal carboxylic acid group. This functional group can be readily transformed into a variety of derivatives, such as amides, esters, and anhydrides, using standard organic synthesis methodologies. A key consideration in these transformations is the selection of reaction conditions that are mild enough to avoid the cleavage of the acid-labile tert-butyl ester at the other end of the molecule. rsc.orgthieme.de

Amide Coupling Reactions

The conversion of the carboxylic acid moiety to an amide is a common and vital transformation. nih.gov This requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine. A variety of coupling reagents have been developed for this purpose, many of which are suitable for use with this compound due to their mild nature. hepatochem.comluxembourg-bio.com

Commonly used methods involve carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org These additives enhance reaction rates and suppress side reactions. luxembourg-bio.com Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) based reagents are also highly effective, known for their high efficiency and ability to minimize racemization when chiral amines are used. hepatochem.compeptide.com The choice of reagent and solvent is crucial to ensure the integrity of the tert-butyl ester group, which is sensitive to strong acids. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Further Esterification and Anhydride (B1165640) Formation

Esterification: The free carboxylic acid can be converted into a different ester, yielding an unsymmetrical diester of heptanedioic acid. The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is particularly well-suited for this transformation. rsc.orgorganic-chemistry.org This method is performed under mild, neutral conditions, making it compatible with the acid-sensitive tert-butyl ester already present in the molecule. rsc.org The reaction is effective even with sterically hindered alcohols. youtube.com

Anhydride Formation: this compound can be converted into its corresponding symmetric anhydride through dehydration. This typically involves treating two equivalents of the carboxylic acid with a dehydrating agent. Reagents like DCC or other coupling agents can facilitate this transformation. nih.govacs.org The resulting anhydride is a more reactive acylating agent than the carboxylic acid itself and can be used in subsequent reactions to form esters or amides. Various methods using reagents like triphenylphosphine (B44618) oxide/oxalyl chloride or visible-light photoredox catalysis have been developed for synthesizing symmetric anhydrides under mild conditions. nih.govrsc.orgresearchgate.net

Mechanistic Studies of Carboxylic Acid Derivatization

The derivatization of the carboxylic acid group of this compound proceeds through the formation of a highly reactive activated intermediate.

In Carbodiimide-Mediated Couplings (e.g., EDC, DCC): The reaction is initiated by the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.comorganic-chemistry.org This intermediate can then be attacked by a nucleophile (an amine for amide formation or an alcohol for esterification). organic-chemistry.org

In amide formation , the amine directly attacks the O-acylisourea to yield the amide and a urea byproduct (e.g., dicyclohexylurea from DCC). luxembourg-bio.com When an additive like HOBt is used, it first reacts with the O-acylisourea to form an active HOBt ester. luxembourg-bio.comcommonorganicchemistry.com This HOBt ester is then aminolyzed to produce the final amide, regenerating HOBt, which acts as a catalyst in this cycle. luxembourg-bio.com

In Steglich esterification , the O-acylisourea intermediate reacts with DMAP, a more potent nucleophile than the alcohol, to form a reactive N-acylpyridinium species. rsc.orgorganic-chemistry.org This activated intermediate is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. rsc.org This pathway is favored as it prevents an intramolecular rearrangement of the O-acylisourea to a less reactive N-acylurea. organic-chemistry.org

Cleavage and Transformations of the tert-Butyl Ester

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid. Its removal, or deprotection, is a common transformation that can be achieved under various conditions.

Acid-Mediated Deprotection

The most common method for the cleavage of a tert-butyl ester is through acid-mediated hydrolysis. researchgate.net The bulky tert-butyl group allows for a unique mechanism of cleavage that proceeds through the formation of a stable tert-butyl cation. researchgate.net The reaction is initiated by protonation of the ester oxygen, which makes the carbonyl group more electrophilic. In a subsequent step, the C-O single bond is cleaved, leading to the formation of the carboxylic acid and a tert-butyl cation, which is then typically quenched by a nucleophile or eliminated as isobutylene (B52900). researchgate.net

A variety of acids can be employed for this purpose, ranging from strong mineral acids to milder organic acids. The choice of acid can be critical, especially if other acid-sensitive functional groups are present in the molecule.

Interactive Table: Reagents for Acid-Mediated Deprotection of tert-Butyl Esters

| Reagent | Typical Conditions | Selectivity Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. | A very common and effective reagent. Can cleave other acid-labile groups. |

| Hydrochloric acid (HCl) | In an organic solvent like dioxane or as an aqueous solution. | A strong acid that is widely used. |

| Sulfuric acid (H₂SO₄) | Catalytic amounts in a protic solvent. | A strong, non-volatile acid. |

| Formic acid | Used as a solvent, often at elevated temperatures. | A milder option, suitable for some sensitive substrates. researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amounts in a suitable solvent. | Can be selective for tert-butyl esters in the presence of certain other protecting groups. researchgate.net |

| Phosphoric acid (H₃PO₄) | Aqueous solutions can be used as a mild and environmentally benign reagent. Current time information in Bangalore, IN. | Offers good selectivity in the presence of other acid-sensitive groups like Cbz carbamates and benzyl (B1604629) esters. Current time information in Bangalore, IN. |

Other Deprotection Strategies

While acid-mediated methods are prevalent, other strategies for the cleavage of tert-butyl esters exist, which can be advantageous in the presence of acid-sensitive functionalities.

Lewis acids can also promote the deprotection of tert-butyl esters. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups. chemicalbridge.co.uk Another method involves the use of cerium(III) chloride heptahydrate in combination with sodium iodide in acetonitrile (B52724), which provides a mild and selective deprotection system.

Additionally, thermal cleavage of tert-butyl esters is possible, although it typically requires high temperatures.

Interactive Table: Alternative Deprotection Strategies for tert-Butyl Esters

| Reagent/Method | Typical Conditions | Notes |

| Zinc Bromide (ZnBr₂) | In dichloromethane (DCM). | A Lewis acid catalyst that can offer chemoselectivity. chemicalbridge.co.uk |

| Cerium(III) chloride heptahydrate/Sodium Iodide | In acetonitrile. | A mild system for selective deprotection. |

| Trimethylsilyl iodide (TMSI) | In a non-polar solvent like chloroform (B151607) or carbon tetrachloride. | A powerful reagent for cleaving esters and ethers. |

| Thermal Deprotection | High temperatures (often > 200 °C). | Can lead to the formation of isobutylene. |

| Powdered Potassium Hydroxide (KOH) in THF | Ambient temperature. | A safer alternative to NaH in DMF for certain substrates. nih.gov |

Stability and Degradation Pathways

This compound is generally a stable compound under standard storage conditions, which typically involve keeping it in a dry, cool environment. guidechem.comchemicalbook.com The primary routes of degradation would involve the hydrolysis of the tert-butyl ester or reactions of the carboxylic acid.

The tert-butyl ester is stable to basic conditions but, as discussed, is labile to acid. Over prolonged periods, exposure to acidic conditions, even atmospheric moisture in the presence of an acid catalyst, could lead to the slow hydrolysis of the ester, yielding pimelic acid and tert-butanol (B103910).

Thermally, dicarboxylic acids and their esters can undergo decarboxylation at elevated temperatures. The presence of the carboxylic acid group could potentially catalyze the thermal elimination of isobutylene from the tert-butyl ester.

Applications As a Synthetic Building Block and Intermediate

Application in Linker Chemistry for Advanced Molecular Constructs

The unique structure of 7-(tert-butoxy)-7-oxoheptanoic acid, featuring a protected carboxylic acid at one end and a free carboxylic acid at the other (once the ester is hydrolyzed), makes it an ideal candidate for use as a bifunctional linker. bldpharm.com This aliphatic chain is integral in connecting different molecular entities to create complex therapeutic agents.

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to remove specific unwanted proteins from cells. sigmaaldrich.com They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. The 7-oxoheptanoic acid scaffold can serve as this linker.

The design of the linker is critical for the efficacy of a PROTAC, as its length and flexibility determine the ability of the two ends of the chimera to simultaneously bind the target protein and the E3 ligase, forming a stable ternary complex. sigmaaldrich.com The aliphatic chain of the 7-oxoheptanoic acid scaffold provides the necessary flexibility and spatial separation for this to occur. The dual carboxylic acid functionality (one protected, one free) allows for sequential and controlled conjugation to the target-binding ligand and the E3 ligase-recruiting moiety.

Table 1: Properties of this compound Relevant to Linker Applications

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 1469894-57-2 | nih.govsynthonix.com |

| Molecular Formula | C₁₁H₂₀O₄ | nih.gov |

| Molecular Weight | 216.27 g/mol | nih.gov |

| Structure | A seven-carbon aliphatic chain with a terminal carboxylic acid and a terminal tert-butyl ester. | synthonix.com |

| Functionality | Bifunctional linker with two distinct reactive ends for conjugation. | bldpharm.comambeed.com |

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic agent (payload) specifically to cancer cells. mdpi.commdpi.com The three main components of an ADC are the antibody, the payload, and the linker that connects them. The linker's role is to ensure the ADC remains stable in circulation and releases the payload only after reaching the target tumor cell. njbio.com

The 7-oxoheptanoic acid scaffold is utilized in the construction of linkers for ADCs. ambeed.com Its aliphatic chain can be incorporated into both cleavable and non-cleavable linkers. njbio.com In a typical application, one end of the heptanoic acid derivative is attached to the antibody, while the other is conjugated to the cytotoxic drug. The length of the carbon chain helps to position the drug in a way that does not interfere with the antibody's ability to bind to its target antigen on the cancer cell.

The design of linkers is a critical aspect of developing effective PROTACs and ADCs, and the 7-oxoheptanoic acid scaffold offers several advantageous properties.

Flexibility and Spacing : The seven-carbon chain provides significant flexibility, allowing the connected domains (e.g., antibody and drug) to move and orient themselves optimally for biological activity. nih.gov This spacing prevents steric hindrance between the conjugated molecules.

Bifunctionality : The presence of two carboxylic acid groups (one of which is temporarily protected as a tert-butyl ester) allows for directional and controlled attachment to two different molecules. This is a fundamental requirement for heterobifunctional linkers. bldpharm.comsigmaaldrich.com

Stability : The carbon-carbon bonds of the heptanoic acid chain are stable under physiological conditions, ensuring the integrity of the linker while the ADC or PROTAC is in circulation. For ADCs, the payload release is typically designed to occur through a specific cleavage mechanism at a different site within the linker, such as a peptide sequence sensitive to lysosomal proteases or a pH-sensitive bond. njbio.com

The 7-oxoheptanoic acid scaffold, a derivative of adipic acid, provides a simple yet effective framework that can be further modified to create more complex linkers with precisely tuned properties for advanced molecular therapeutics. nih.govebi.ac.uk

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Atorvastatin |

| Atorvastatin calcium |

| Adipic acid |

| HMG-CoA |

Derivatives and Analogues of 7 Tert Butoxy 7 Oxoheptanoic Acid

Synthesis of Analogues with Modified Alkyl Chains (e.g., 8-(tert-Butoxy)-8-oxooctanoic acid)

Modifying the length of the alkyl chain is a common strategy to adjust the spacing capabilities of the molecule, which is particularly relevant when it is used as a linker. The synthesis of these analogues typically begins with the corresponding α,ω-dicarboxylic acid. A key challenge is the selective protection of one of the two carboxylic acid groups.

A general and effective method for creating these mono-protected dicarboxylic acids is through selective esterification. For instance, to synthesize 8-(tert-butoxy)-8-oxooctanoic acid , one would start with suberic acid (octanedioic acid). The selective mono-esterification can be achieved by several methods, including:

Transesterification : A mono-ester of the dicarboxylic acid (e.g., monomethyl adipate) can be transesterified using tert-butyl alcohol in the presence of a base like potassium tert-butoxide. google.com The reaction is often driven to completion by removing the alcohol byproduct (e.g., methanol) from the reaction mixture. google.com

Direct Esterification with Isobutylene (B52900) : Dicarboxylic acids can be reacted with isobutylene in the presence of a catalyst to form the mono-tert-butyl ester. patsnap.com

Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : Carboxylic acids react with Boc₂O in the presence of a catalyst to form tert-butyl esters. researchgate.net By controlling the stoichiometry, mono-protection of a dicarboxylic acid can be favored.

These methods provide access to a homologous series of mono-tert-butyl protected dicarboxylic acids, allowing for precise control over the length of the molecular linker.

Introduction of Additional Functionalities (e.g., amino, halogen, methoxy)

Introducing functional groups onto the alkyl backbone of 7-(tert-butoxy)-7-oxoheptanoic acid significantly expands its synthetic utility.

Amino Group : The introduction of an amino group creates amino acid-like structures that are valuable in peptide synthesis and the development of peptidomimetics. The synthesis of compounds like (S)-2-Amino-7-(tert-butoxy)-7-oxoheptanoic acid typically starts from a corresponding amino acid. thieme-connect.com The amino group is usually protected, for example with a tert-butyloxycarbonyl (Boc) group, before the esterification of the distal carboxylic acid. libretexts.org The resulting N-Boc protected amino diacid can then be selectively mono-esterified.

Halogen Group : Halogenated derivatives serve as precursors for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions. acs.org The synthesis of halogenated alkanoic acids can be achieved through several methods:

Halodecarboxylation : This method involves the conversion of a carboxylic acid to an organic halide by cleaving the C-C bond of the carboxyl group. acs.org

Asymmetric Halogenation : For creating chiral halogenated compounds, methods using chiral catalysts or auxiliaries have been developed to ensure high enantiomeric purity. thieme-connect.comeurekalert.org These reactions can introduce a halogen at a specific position on the alkyl chain. eurekalert.org

Methoxy (B1213986) Group : A methoxy group can be introduced to alter the polarity and hydrogen bonding capabilities of the molecule. The synthesis of a methoxy-substituted analogue would typically start from a hydroxy-substituted dicarboxylic acid. The hydroxyl group can be methylated using reagents like dimethyl sulfate. prepchem.com This methylation can be performed before the selective mono-tert-butyl esterification of the diacid. The synthesis of compounds like 7-Methoxy-7-oxoheptanoic acid , where the methoxy group replaces the tert-butoxy (B1229062) group, involves the esterification of heptanedioic acid with methanol. mdpi.com

Stereochemical Aspects of Chiral Derivatives

When a substituent is introduced along the alkyl chain, as in the case of an amino group at the α-position, a chiral center is created. The stereochemistry of these derivatives is crucial as it dictates their biological activity and their interactions in chiral environments.

The synthesis of stereochemically pure derivatives is typically achieved by starting with a chiral precursor, such as a naturally occurring L-amino acid or a D-amino acid. nih.gov This ensures that the resulting molecule has a defined absolute configuration. For instance, (S)-2-Amino-7-(tert-butoxy)-7-oxoheptanoic acid is synthesized from L-glutamic acid, preserving the (S)-stereocenter. thieme-connect.com

Determining the absolute stereochemistry of novel chiral derivatives is a critical task. Advanced spectroscopic techniques are employed for this purpose. One such method involves the use of "porphyrin tweezers." Complexation of a chiral carboxylic acid with a specially designed zinc bis(porphyrin) tweezer host induces a predictable helical twist in the host molecule. This induced helicity can be detected by Exciton-Coupled Circular Dichroism (ECCD), and the sign of the resulting spectral curve can be correlated to the absolute stereochemistry of the chiral acid.

Chemical Properties and Reactivity Profiles of Key Derivatives

The derivatives of this compound are characterized by their bifunctional nature. The two terminal groups—the free carboxylic acid and the tert-butyl ester—have distinct and orthogonal reactivity profiles.

Carboxylic Acid Reactivity : The free carboxylic acid can undergo standard transformations. It can be activated by coupling reagents (like EDC, HOBT) to form amides, esters, or thioesters. This reactivity is fundamental to its use as a linker in connecting to amine- or alcohol-containing molecules.

tert-Butyl Ester Reactivity : The tert-butyl ester serves as a protecting group for the other carboxylic acid function. organic-chemistry.org Its key feature is its stability under many reaction conditions (e.g., basic hydrolysis, hydrogenation) while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). organic-chemistry.org This orthogonal reactivity allows for selective deprotection and further modification at this end of the molecule after the free carboxyl group has been reacted. youtube.com

The interplay of these two functional groups makes these derivatives highly valuable in multi-step syntheses, such as in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise and sequential bond formation is required.

Below is a table summarizing the properties of the parent compound and a key derivative.

| Property | This compound | 8-(tert-Butoxy)-8-oxooctanoic acid |

| IUPAC Name | 7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid nih.gov | 8-(tert-butoxy)-8-oxooctanoic acid |

| CAS Number | 1469894-57-2 nih.gov | 234081-94-8 |

| Molecular Formula | C₁₁H₂₀O₄ nih.gov | C₁₂H₂₂O₄ |

| Molecular Weight | 216.27 g/mol nih.gov | 230.30 g/mol |

| Boiling Point | 308.7±25.0 °C (Predicted) chemicalbook.com | Not available |

| Density | 1.038±0.06 g/cm³ (Predicted) chemicalbook.com | Not available |

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the identity and structure of 7-(tert-Butoxy)-7-oxoheptanoic acid. Each technique offers unique insights into the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a key identifier. Other signals, including multiplets for the methylene (B1212753) (CH₂) groups in the aliphatic chain and a broad singlet for the carboxylic acid proton, are also characteristic.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing the number of chemically distinct carbon environments. Key signals include those for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon of the tert-butyl group, the carbons of the methyl groups, and the distinct signals for the carbons in the heptanoic acid backbone.

Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) can vary slightly based on the solvent and concentration.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.1 (3C) |

| -CH₂- (Chain) | ~1.30-1.70 (m, 6H) | ~24.5, ~28.7, ~33.8 |

| -CH₂-C=O (Ester) | ~2.20 (t, 2H) | ~34.2 |

| -CH₂-COOH | ~2.35 (t, 2H) | ~80.3 (Quaternary C) |

| -COOH | ~12.0 (br s, 1H) | ~174.4 (Ester C=O) |

| -C(CH₃)₃ | ~179.5 (Acid C=O) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a molecule like this compound (MW: 216.27 g/mol ), MS is crucial for confirming its mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method for analyzing this compound. The compound can be readily ionized using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ at m/z 217.1 is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 215.1 would be expected. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product. ambeed.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to the low volatility and thermal lability of the carboxylic acid group. To make it suitable for GC analysis, the carboxylic acid is often derivatized, for instance, by converting it into a more volatile ester (e.g., a methyl or silyl (B83357) ester). gcms.cznih.gov This process, however, alters the molecule's structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

A very broad absorption band in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid group.

A sharp, strong peak around 1730 cm⁻¹, corresponding to the C=O stretching of the tert-butyl ester.

Another strong peak around 1700 cm⁻¹, attributed to the C=O stretching of the carboxylic acid. The proximity of these two carbonyl peaks can sometimes lead to an overlap.

C-H stretching vibrations from the aliphatic chain and tert-butyl group are observed in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Aliphatic/tert-Butyl | C-H Stretch | 2850-3000 |

| Ester Carbonyl | C=O Stretch | ~1730 |

| Carboxylic Acid Carbonyl | C=O Stretch | ~1700 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. ambeed.combldpharm.com Reversed-phase HPLC is typically employed for this purpose.

A common method involves a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous solution (frequently containing an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The compound's retention time and peak area are used to determine its presence and purity, respectively.

Table 3: Typical HPLC Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Detection | UV (typically 210-220 nm) or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.5 - 1.0 mL/min |

As mentioned previously, direct analysis of this compound by Gas Chromatography (GC) is generally not feasible without derivatization. chemcoplus.co.jp The carboxylic acid functional group makes the molecule polar and non-volatile, leading to poor peak shape and potential decomposition in the high-temperature GC inlet and column.

For GC analysis to be effective, the carboxylic acid must be converted into a less polar, more volatile derivative. gcms.cz A common derivatization reaction is esterification to form, for example, a methyl ester using diazomethane (B1218177) or a silyl ester using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Insufficient Data to Generate Requested Article on "this compound"

Despite a comprehensive search of publicly available scientific literature, there is insufficient specific data to generate the requested article on the analytical methodologies for "this compound" according to the provided outline. The instructions require thorough, informative, and scientifically accurate content, including detailed research findings and data tables for specific analytical techniques, which are not available in the public domain for this particular compound.

Limitations in Available Data:

Thin-Layer Chromatography (TLC): While general principles of TLC for carboxylic acids and esters are well-documented, specific experimental details for this compound are not published. Key missing information includes:

Stationary Phase: Although silica (B1680970) gel is commonly used for similar compounds, no literature specifically mentions its use for this compound.

Mobile Phase: There are no published solvent systems tailored for the optimal separation of this compound. General solvent systems for dicarboxylic acid monoesters exist, but their effectiveness for this specific molecule is unknown. For instance, a mixture of dichloromethane (B109758), methanol, and acetic acid (96:3:1) has been suggested for separating carboxylic acids from their esters, and various ratios of hexane/ethyl acetate (B1210297) are also commonly employed. The addition of a small amount of a volatile acid like formic or acetic acid to the eluent is often recommended to prevent the streaking of acidic compounds on the TLC plate.

Visualization: While general stains for carboxylic acids, such as bromocresol green, are known to produce yellow spots on a blue background, their specific application to this compound has not been documented. Other general visualization techniques include exposure to iodine vapor.

Rƒ Values: No retention factor (Rƒ) values for this compound under any specific TLC conditions have been reported in the literature.

Advanced Structural Elucidation Techniques (X-ray Crystallography):

A thorough search did not yield any published X-ray crystallographic data for derivatives of this compound. While crystal structures for other molecules containing tert-butyl groups or long-chain carboxylate functionalities are available, this information is not directly applicable to the specified compound and its derivatives as per the strict instructions of the request. The synthesis and crystallization of a derivative would be a prerequisite for such an analysis.

Due to the lack of specific experimental data and detailed research findings, it is not possible to construct the requested article with the required level of scientific accuracy and detail for the specified sections. To provide such an article would necessitate conducting original laboratory research on this compound.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 7-(tert-Butoxy)-7-oxoheptanoic acid at an atomic level. Such studies provide insights that are often difficult to obtain through experimental methods alone.

Reaction Pathway Prediction

Computational modeling is instrumental in elucidating reaction mechanisms and predicting energy barriers for chemical transformations. For this compound, a key reaction of interest is the hydrolysis of the tert-butyl ester. Theoretical studies on similar esters have established several competing pathways for base-catalyzed hydrolysis, including bimolecular acyl-oxygen cleavage (BAC2) and bimolecular alkyl-oxygen cleavage (BAL2). researchgate.net

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H20O4 | nih.gov |

| Molecular Weight | 216.27 g/mol | nih.govambeed.com |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | ambeed.com |

| Hydrogen Bond Acceptor Count | 4 | ambeed.com |

| Rotatable Bond Count | 8 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | ambeed.com |

Emerging Applications in Material Science and Chemical Biology

The bifunctional nature of this compound makes it a valuable building block for creating more complex molecular architectures.

In material science , dicarboxylic acid monoesters are crucial intermediates for producing polymers like polyester (B1180765) polyols and nylons. google.com The scaffold of this compound could be used to synthesize polymers with specific properties. The carboxylic acid end can be polymerized, leaving the bulky tert-butyl ester as a pendant group, which could impart unique solubility or thermal characteristics to the material. Alternatively, the tert-butyl group can be removed post-polymerization to expose a carboxylic acid group, allowing for further functionalization, cross-linking, or altering the polymer's hydrophilicity.

In chemical biology , the structure is well-suited for applications as a linker or spacer in complex biomolecules. The tert-butyl ester serves as a common protecting group for carboxylic acids, for example, in automated solid-phase peptide synthesis. wikipedia.org This allows the free carboxylic acid of this compound to be coupled to an amine (e.g., on an amino acid or a resin), while the ester end remains protected. The protective tert-butyl group can be selectively removed later under acidic conditions. This scaffold could be used to create PROTACs (proteolysis-targeting chimeras) or other bifunctional molecules for targeted drug delivery. ambeed.com Furthermore, heptanoic acid derivatives have been noted for their biological activities and potential for drug development. ontosight.aicaymanchem.com

Challenges and Opportunities in the Synthesis and Application of Related Compounds

A significant challenge in working with compounds like this compound lies in their synthesis. The selective mono-esterification of a symmetrical dicarboxylic acid (in this case, heptanedioic acid) is often difficult. rsc.org Traditional methods may lead to a mixture of the starting diacid, the desired monoester, and the diester, complicating purification and reducing yields. google.com Similarly, the partial hydrolysis of a diester can be hard to control. google.com

However, these challenges create opportunities for developing novel synthetic methodologies. Advanced techniques like using ion-exchange resins as catalysts or carefully controlled transesterification reactions with metal alkoxides have been developed to achieve high selectivity for monoester formation. google.comrsc.org The successful synthesis of these monoesters provides access to versatile building blocks that are valuable as intermediates for pharmaceuticals and agricultural chemicals. google.com The opportunity lies in leveraging their bifunctionality; having two distinct carboxylic acid derivatives on the same molecule allows for sequential, controlled reactions, which is a powerful strategy in multi-step organic synthesis.

Interdisciplinary Research Potential Involving the Compound Scaffold

The molecular scaffold of this compound is a fertile ground for interdisciplinary research, bridging chemistry, material science, and biology.

Advanced Polymers and Smart Materials: By incorporating this scaffold into polymers, researchers can design materials with tunable properties. The cleavable ester group could be used to create degradable polymers or materials that release an active substance in response to a specific stimulus like a change in pH.

Drug Delivery and Bioconjugation: The compound's structure is ideal for use as a linker to connect a drug molecule to a targeting moiety (like an antibody or peptide). The length of the heptyl chain can be optimized to ensure proper spacing and orientation between the two conjugated parts.

Surface Chemistry: The carboxylic acid group can be used to anchor the molecule to surfaces (e.g., metal oxides or amine-functionalized substrates), creating a new surface layer. The exposed tert-butyl ester end could then be used to modify the surface's properties (e.g., making it more hydrophobic) or as a protected site for further chemical reactions.

Metabolic Probes: Heptanoic acid is a medium-chain fatty acid. iarc.frnih.gov A modified version of this compound could potentially be used as a chemical probe to study fatty acid metabolism or transport in biological systems.

In essence, while this compound may not be a well-known compound, its fundamental structure as a dicarboxylic acid monoester provides a versatile platform for innovation across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 7-(tert-Butoxy)-7-oxoheptanoic acid, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves:

- Step 1: Protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .

- Step 2: Oxidation of the heptanoic acid backbone at the 7-position using ketone-forming reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .

- Step 3: Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to regenerate the carboxylic acid group .

Optimization: Adjust solvent polarity (e.g., dichloromethane for Boc protection), temperature (−78°C for oxidation stability), and catalyst loadings (e.g., DMAP for coupling efficiency). Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

- Moisture Sensitivity: The tert-butoxy group hydrolyzes in aqueous media; store under inert gas (N₂/Ar) with desiccants .

- Thermal Stability: Degrades above 40°C; refrigerate at 2–8°C .

- Light Sensitivity: Protect from UV exposure using amber glassware .

- Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., heptanoic acid) .

Advanced Research Questions

Q. How can competing side reactions during the synthesis of this compound be mitigated?

Answer:

- Issue 1: Over-oxidation of the ketone to carboxylic acid.

Solution: Use stoichiometric PCC instead of excess KMnO₄ . - Issue 2: Ester hydrolysis during deprotection.

Solution: Optimize acidic conditions (e.g., 10% TFA in DCM for 30 min) . - Issue 3: Racemization at chiral centers (if applicable).

Solution: Employ low-temperature (−20°C) reactions and chiral catalysts (e.g., L-proline) .

Q. What mechanistic insights explain the reactivity of the tert-butoxy group in nucleophilic acyl substitution reactions?

Answer:

- Steric Hindrance: The bulky tert-butyl group slows nucleophilic attack, favoring selectivity at the α-keto position .

- Electron-Withdrawing Effect: The oxo group at C7 polarizes the adjacent carbonyl, enhancing electrophilicity .

- Kinetic Studies: Use isotopic labeling (e.g., ¹⁸O in tert-butoxy) to track substitution pathways via mass spectrometry .

Q. How can researchers resolve contradictory data in spectral analysis of this compound derivatives?

Answer:

- Issue 1: Overlapping NMR peaks.

Resolution: Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously . - Issue 2: Impurity masking in MS.

Resolution: Combine high-resolution MS (HRMS) with ion mobility spectrometry . - Issue 3: Isomerization during synthesis.

Resolution: Analyze diastereomers via chiral HPLC or X-ray crystallography .

Q. What experimental designs are recommended for studying the compound’s role in drug discovery (e.g., enzyme inhibition)?

Answer:

- Step 1: Synthesize analogs with modified tert-butoxy/oxo groups to probe structure-activity relationships (SAR) .

- Step 2: Conduct in vitro assays (e.g., fluorescence polarization for binding affinity) .

- Step 3: Perform molecular docking simulations (AutoDock Vina) to predict interactions with target enzymes .

- Step 4: Validate with kinetic studies (e.g., IC₅₀ determination) .

Q. How can metabolic stability of this compound be evaluated in in vivo models?

Answer:

Q. What strategies address challenges in scaling up the synthesis of this compound?

Answer:

- Challenge 1: Low yield in oxidation steps.

Strategy: Switch to flow chemistry for controlled reagent mixing and heat dissipation . - Challenge 2: Purification bottlenecks.

Strategy: Use centrifugal partition chromatography (CPC) for high-purity isolation . - Challenge 3: Cost of tert-butoxy reagents.

Strategy: Optimize stoichiometry and recover excess reagents via distillation .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

Answer:

- Method 1: Density Functional Theory (DFT) to calculate transition states and activation energies .

- Method 2: Molecular Dynamics (MD) simulations to study solvation effects in polar aprotic solvents .

- Method 3: Machine learning (e.g., Random Forest) to correlate substituent effects with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.